3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium
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Overview
Description
3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is a complex organic compound that belongs to the pyridinium family. This compound is characterized by the presence of a carboxyl group, an ethyl group, and a fluorophenyl group attached to a pyridinium ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-ethylpyridine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then subjected to further reactions to introduce the carboxyl group. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethylpyridine: A precursor in the synthesis of the compound.
4-Fluorobenzoyl Chloride: Another precursor used in the synthesis.
Pyridinium Derivatives: Other compounds in the pyridinium family with similar structures.
Uniqueness
3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is unique due to the specific combination of functional groups attached to the pyridinium ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15FNO3+ |
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Molecular Weight |
288.29 g/mol |
IUPAC Name |
4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C16H14FNO3/c1-2-11-7-8-18(9-14(11)16(20)21)10-15(19)12-3-5-13(17)6-4-12/h3-9H,2,10H2,1H3/p+1 |
InChI Key |
OAKBXIWGTYYOAZ-UHFFFAOYSA-O |
Canonical SMILES |
CCC1=C(C=[N+](C=C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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